Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a 2,4-dihydroxyphenyl group. This compound is often used in the development of pharmaceuticals and as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 2,4-dihydroxybenzaldehyde with tert-butyl 4-piperidone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of pilot plant preparation techniques. These methods ensure the safe and efficient production of the compound on a larger scale, often involving the use of automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound. These products can have varied applications in different fields of research and industry .
Scientific Research Applications
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby promoting targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a hydroxymethyl group instead of the dihydroxyphenyl group.
Uniqueness
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate is unique due to the presence of the 2,4-dihydroxyphenyl group, which provides additional sites for chemical modification and enhances its versatility in various applications. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as a linker in PROTAC development .
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-8-6-11(7-9-17)13-5-4-12(18)10-14(13)19/h4-5,10-11,18-19H,6-9H2,1-3H3 |
InChI Key |
OAXLYQHWTVPMSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.